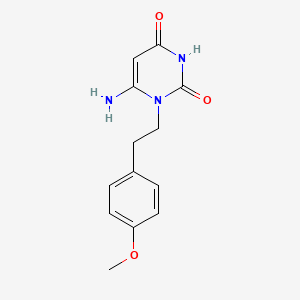

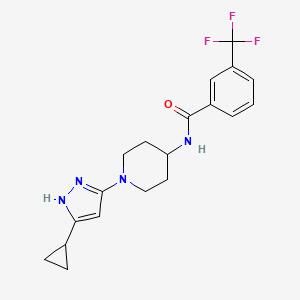

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C22H29N5O3S/c28-22 (17-5-7-19 (8-6-17)31 (29,30)27-11-1-2-12-27)23-18-9-13-26 (14-10-18)21-15-20 (24-25-21)16-3-4-16/h5-8,15-16,18H,1-4,9-14H2, (H,23,28) (H,24,25) . The SMILES representation is C1CCN (C1)S (=O) (=O)C2=CC=C (C=C2)C (=O)NC3CCN (CC3)C4=NNC (=C4)C5CC5 .

Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 86.5 Ų and a complexity of 525 . It has 2 hydrogen bond donors, 8 hydrogen bond acceptors, and 6 rotatable bonds . The XLogP3 value is 2.4 .

Applications De Recherche Scientifique

PAK4 Inhibitor

This compound has been identified as a potent inhibitor of p21-activated kinase 4 (PAK4), a protein kinase involved in various cellular processes . It has shown significant inhibitory activity against PAK4, with a half-maximal inhibitory concentration (IC50) of less than 1 μM .

Anticancer Activity

The compound has demonstrated potent antiproliferative activity against the A549 cell line, a human lung carcinoma cell line . It has been found to inhibit cell cycle distribution, migration, and invasion of this cell line .

Cell Growth Regulation

PAKs, the group of kinases that PAK4 belongs to, are known to play critical roles in cellular function, including promoting cell growth . Therefore, this compound, as a PAK4 inhibitor, may have potential applications in regulating cell growth.

Apoptosis Inhibition

PAKs are also involved in inhibiting cell apoptosis . As such, this compound could potentially be used in research related to apoptosis, the process of programmed cell death.

Cytoskeleton Function Regulation

PAKs play a role in regulating cytoskeleton functions . This suggests that the compound could be used in studies investigating the cytoskeleton, the cellular structure that helps maintain cell shape and plays key roles in cell motility and division.

Drug Development

Given its interactions with PAK4 and its effects on cell proliferation and migration, this compound could be a potential candidate for drug development, particularly in the field of cancer therapeutics .

Biochemical Research

The compound’s interactions with PAK4 and its effects on various cellular processes make it a valuable tool in biochemical research, helping scientists understand the roles of kinases like PAK4 in cellular function .

Synthesis of Derivatives

This compound can be used as a starting point for the synthesis of a variety of derivatives, potentially leading to the discovery of new compounds with diverse biological activities .

Mécanisme D'action

Target of Action

The primary target of the compound N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-(trifluoromethyl)benzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in controlling the progression of cells through the G1 (growth 1) and S (synthesis) phases .

Mode of Action

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-(trifluoromethyl)benzamide interacts with its target, CDK2, by binding to the active site of the enzyme . This interaction inhibits the activity of CDK2, thereby disrupting the normal progression of the cell cycle .

Biochemical Pathways

The inhibition of CDK2 by N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-(trifluoromethyl)benzamide affects the cell cycle control pathway . This disruption can lead to the arrest of cell cycle progression, preventing cells from entering the S phase where DNA replication occurs . The downstream effects of this action can include the inhibition of cell proliferation and the induction of cell death .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-(trifluoromethyl)benzamide’s action primarily involve the disruption of the cell cycle . By inhibiting CDK2, the compound can prevent cells from progressing through the G1 and S phases of the cell cycle . This action can lead to the inhibition of cell proliferation and potentially induce cell death .

Propriétés

IUPAC Name |

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N4O/c20-19(21,22)14-3-1-2-13(10-14)18(27)23-15-6-8-26(9-7-15)17-11-16(24-25-17)12-4-5-12/h1-3,10-12,15H,4-9H2,(H,23,27)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFCFDBNLYPEGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-(trifluoromethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2685122.png)

![Ethyl 3-bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B2685123.png)

![2-{[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}butan-1-ol](/img/structure/B2685126.png)

![4-chloro-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B2685129.png)

![N-[1-(adamantan-1-yl)ethyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide](/img/structure/B2685132.png)

![2-Ethyl-5-((3-methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2685135.png)

![N-(6,7-Dihydro-5H-cyclopenta[c]pyridin-6-yl)prop-2-enamide](/img/structure/B2685136.png)

![2-[3-(3,4-Dimethoxyphenyl)-2-oxochromen-7-yl]oxy-2-phenylacetic acid](/img/structure/B2685140.png)